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Compound of Interest |

Compound Name: UBP646
CAS No.: 1333213-35-6
Cat. No.: B611535
. J

A Broad-Spectrum Positive Allosteric Modulator of
NMDA Receptors
Executive Summary

UBP646 (9-(4-methylpentyl)phenanthrene-3-carboxylic acid) is a synthetic small molecule that
functions as a Positive Allosteric Modulator (PAM) of N-methyl-D-aspartate receptors
(NMDARSs). Unlike many "UBP" series compounds which are competitive antagonists (e.g.,
UBP141, UBP791), UBP646 enhances receptor function.

It is characterized by its ability to potentiate agonist responses across all major GIuN2 subunits
(GluN2A-D), making it a "pan-potentiator.” Its mechanism involves binding to the Ligand
Binding Domain (LBD) interface to stabilize the active, agonist-bound conformation, thereby
increasing channel open probability (

) and slowing deactivation kinetics. This makes UBP646 a critical tool for investigating NMDAR
hypofunction in models of schizophrenia and cognitive decline.

Molecular Identity & Chemical Properties
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Property Specification

) 9-(4-methylpentyl)phenanthrene-3-carboxylic
Chemical Name

acid
CAS Number 1333213-35-6
Molecular Formula
Molecular Weight 306.40 g/mol
B Soluble in DMSO (>10 mM); limited solubility in
Solubility ) )
agueous buffers without carrier.
- Store solid at -20°C; DMSO stocks stable for <1
Stability
month at -20°C.
Phenanthrene core with a carboxylic acid
Key Structural Feature (mimicking the glutamate backbone) and a

hydrophobic 4-methylpentyl tail.

Mechanism of Action: The Core
Binding Site & Molecular Interactions

UBP646 binds to an allosteric site distinct from the orthosteric glutamate (GluN2) and glycine
(GIluN1) binding pockets.

» Location: The binding pocket is located at the dimer interface of the Ligand Binding Domains
(LBDs), specifically interacting with Segment 2 (S2) of the GIuN2 subunit.

« Interaction: The carboxylic acid moiety interacts with polar residues near the cleft entrance,
while the hydrophobic phenanthrene ring and the 4-methylpentyl tail wedge into a
hydrophobic pocket formed between the LBD lobes.

Allosteric Stabilization

The fundamental mechanism of UBP646 is conformational stabilization.

e Agonist Binding: Glutamate and glycine bind, causing the LBD "clamshells" to close.
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« PAM Binding: UBP646 binds to the closed-cleft conformation.

e Energetic Effect: It acts as a "molecular wedge," increasing the energy barrier for the LBD to
reopen (agonist unbinding) or relax into a desensitized state.

o Channel Gating: This stabilization translates to the Transmembrane Domain (TMD),
increasing the Mean Open Time and Open Probability (

) of the ion channel.

Visualization of Mechanism
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Figure 1: UBP646 binds to the agonist-bound receptor, stabilizing the active conformation and
preventing desensitization.

Pharmacological Profile
Selectivity and Potency

Unlike UBP512 (GIuN2A-selective) or UBP551 (GluN2D-selective), UBP646 is non-selective,
potentiating all physiological GIuN2 subtypes. This makes it an ideal tool for "global”
upregulation of NMDAR signaling.
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Potency (
Subtype Effect Max Potentiation
)
GIuN1/GIuN2A Potentiation ~3-5 uM ~200-300%
GIuN1/GluN2B Potentiation ~3-5 uM ~200-300%
GIuN1/GluN2C Potentiation ~1-3 uM ~150-250%
GIuN1/GIluN2D Potentiation ~1-3 uM ~150-250%
AMPA/Kainate No Effect >100 pM N/A

Key Pharmacodynamic Features

» Agonist Independence: Potentiation occurs regardless of whether glutamate concentration is
saturating or sub-saturating (though efficacy is most pronounced at saturating levels).

» Voltage Independence: Unlike

or ketamine, UBP646 binding and efficacy are not voltage-dependent.

» Deactivation: Significantly slows deactivation kinetics following glutamate removal,
prolonging the synaptic current decay.

Experimental Protocol: Rescue of NMDAR
Hypofunction

Objective: Use UBP646 to rescue NMDAR-mediated synaptic currents in a slice model of
hypofunction (e.g., mild acidosis or partial antagonist presence).

Reagents & Setup

e Stock Solution: Dissolve UBP646 to 10 mM in 100% DMSO. Aliquot and freeze.

e Working Solution: Dilute to 10-30 pM in ACSF immediately before use. (Final DMSO <
0.3%).

» Rig: Whole-cell patch-clamp (visualized IR-DIC).
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Step-by-Step Workflow

o Slice Preparation:
o Prepare acute hippocampal slices (300 um) from rodent brain in ice-cold sucrose-ACSF.
o Recover at 32°C for 30 min, then room temperature.

e Isolation of NMDAR Currents:
o Bath Solution:

-free ACSF (or low

0.1 mM) containing 10 pM CNQX (to block AMPARSs) and 100 uM Picrotoxin (to block
GABA_ARsS).

o Holding Potential: Clamp neuron at -70 mV (if

-free) or +40 mV (if

present).
o Baseline Recording:
o Stimulate Schaffer collaterals (0.1 Hz).
o Record stable baseline NMDAR-EPSCs for 10 minutes.
o Quality Check: Series resistance (
) change < 20%.
o UBP646 Application:
o Perfuse 10 uM UBP646 for 10—15 minutes.

o Observation: Monitor Peak Amplitude and Decay Tau (
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o Expected Result: 2-fold increase in amplitude; prolongation of decay.

¢ Washout:

o Wash with control ACSF for 20 minutes. Note that UBP compounds are lipophilic and
washout may be slow/incomplete.

Workflow Visualization
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Figure 2: Experimental workflow for assessing UBP646 potentiation of pharmacologically
isolated NMDAR currents.

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b611535?utm_src=pdf-body-img
https://www.benchchem.com/product/b611535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Costa, B. M., et al. (2010). "A Novel Family of Negative and Positive Allosteric Modulators of
NMDA Receptors." Journal of Pharmacology and Experimental Therapeutics, 335(3), 614—
621.

e Irvine, M. W,, et al. (2012). "Pharmacological modulation of NMDA receptor activity and the
advent of negative and positive allosteric modulators.

e Monaghan, D. T., et al. (2012). "Pharmacological modulation of NMDA receptor activity.

e Hackos, D. H., & Hanson, J. E. (2017). "NMDA Receptor Modulation: Unfulfilled Promise?"
Neuropharmacology, 112, 34-47. (Context on therapeutic potential of PAMS).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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